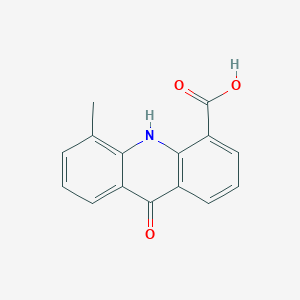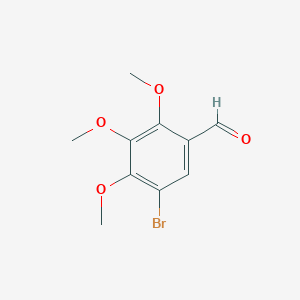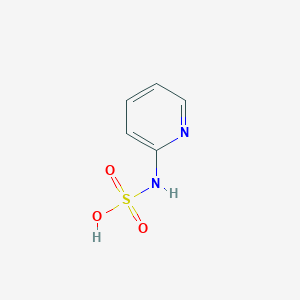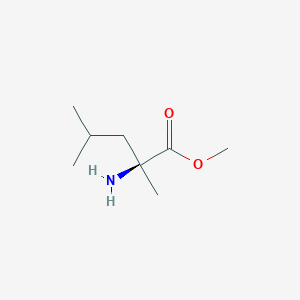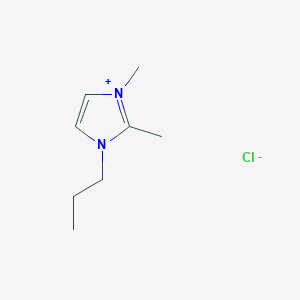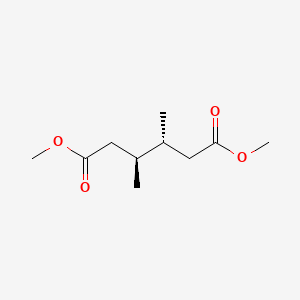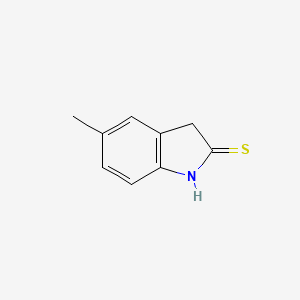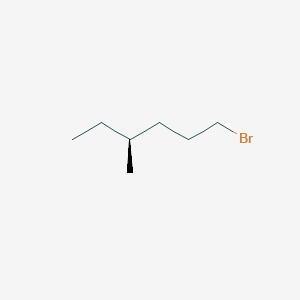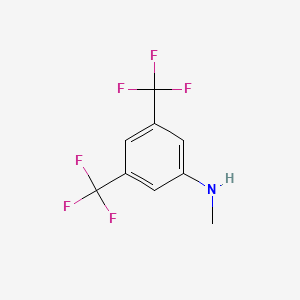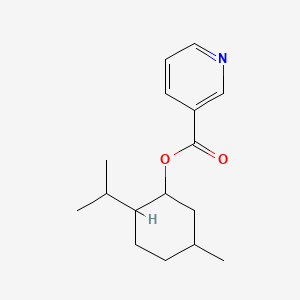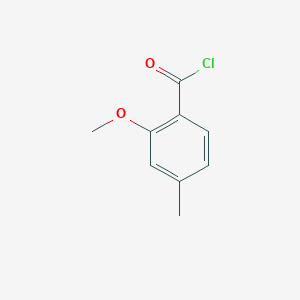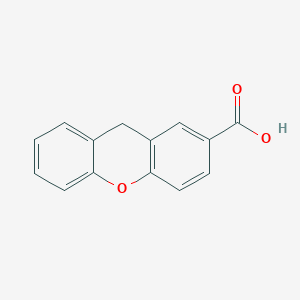
9H-Xanthene-2-carboxylic acid
Overview
Description
9H-Xanthene-2-carboxylic acid is a derivative of xanthene, a tricyclic aromatic compound. Xanthene derivatives are known for their diverse biological and pharmacological activities. The structure of this compound includes a dibenzo-γ-pyrone scaffold, which is a common feature among xanthene compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2-carboxylic acid typically involves the intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or 2,2′-oxydibenzoic acid . This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for xanthene derivatives often utilize microwave heating to enhance reaction efficiency and yield. The classical method involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by reagents like bromine and chlorine.
Common Reagents and Conditions:
Oxidation: Copper acetate, TEMPO, and oxygenation conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products: The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
9H-Xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex xanthene derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of 9H-Xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Xanthone: Another xanthene derivative with a similar dibenzo-γ-pyrone scaffold.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety of the xanthone chromophore.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A carboxyxanthone derivative developed as an anti-tumor agent.
Uniqueness: 9H-Xanthene-2-carboxylic acid is unique due to its specific carboxyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature allows for targeted modifications and the development of new derivatives with enhanced activities .
Properties
IUPAC Name |
9H-xanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSHCCNDCDLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498326 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40274-68-8 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)
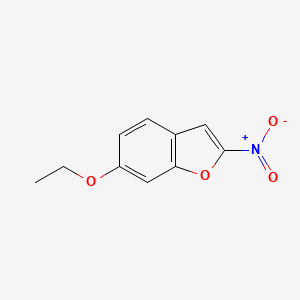
![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
